N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide
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Overview
Description
N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals and their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl moiety .
Scientific Research Applications
N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the hydrazone linkage can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[(E)-(4-chlorophenyl)methylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide
- N-[4-({2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}carbonyl)phenyl]-4-nitrobenzamide
Uniqueness
N-[4-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorophenyl moiety enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C21H15ClN4O4 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H15ClN4O4/c22-19-4-2-1-3-16(19)13-23-25-21(28)15-5-9-17(10-6-15)24-20(27)14-7-11-18(12-8-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+ |
InChI Key |
LBMAWKAJPDNBKV-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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